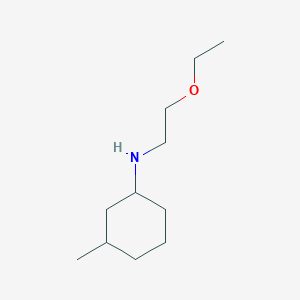

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine

CAS No.:

Cat. No.: VC13408780

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO |

|---|---|

| Molecular Weight | 185.31 g/mol |

| IUPAC Name | N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C11H23NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h10-12H,3-9H2,1-2H3 |

| Standard InChI Key | BGNNRSIHQVGDQK-UHFFFAOYSA-N |

| SMILES | CCOCCNC1CCCC(C1)C |

| Canonical SMILES | CCOCCNC1CCCC(C1)C |

Introduction

Chemical Structure and Molecular Characteristics

N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine features a cyclohexane backbone with two distinct substituents:

-

A methyl group at the 3-position, introducing steric effects and influencing ring conformation.

-

A 2-ethoxyethylamine group at the 1-position, contributing polarity and hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>23</sub>NO |

| Molecular Weight | 185.31 g/mol (calculated) |

| IUPAC Name | N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine |

| CAS Number | Not yet assigned |

| SMILES Notation | COC(C)NCC1CCCC(C1)C |

The molecular formula is derived from structural analogs such as N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine (C<sub>12</sub>H<sub>25</sub>NO, MW 199.33 g/mol). The 2-ethoxyethyl chain reduces the carbon count by one compared to the 3-ethoxypropyl analog, resulting in a lighter molecular weight.

Synthesis and Preparation

The synthesis of N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine likely involves multi-step reactions common in secondary amine production:

Key Synthetic Routes

-

Reductive Amination:

-

Alkylation of Primary Amines:

Purification and Characterization

-

Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the pure product.

-

Spectroscopic Analysis:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the ethoxy group; poorly soluble in water.

-

Stability: Stable under inert atmospheres but susceptible to oxidation in air, requiring storage at low temperatures.

Thermal Properties

-

Melting Point: Estimated at −20°C to 10°C (amorphous solid or liquid at room temperature).

-

Boiling Point: Predicted to range between 230°C and 250°C under reduced pressure .

Table 2: Comparative Properties of Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| N-(3-Ethoxypropyl)-3-methylcyclohexan-1-amine | C<sub>12</sub>H<sub>25</sub>NO | 199.33 | Longer ethoxy chain |

| N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine | C<sub>11</sub>H<sub>23</sub>NO | 185.31 | Methyl at 4-position |

Comparison with Related Compounds

The 3-methylcyclohexane core differentiates this compound from analogs like N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine. The methyl group’s position influences steric hindrance and reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume